5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Lipophilicity LogP Fluorine substitution

The 5-fluoro,7-methoxy substitution pattern delivers a quantifiable electronic perturbation (δF ≈ -112 ppm) and a LogP increase of 0.25–0.35 units, yielding ~1.8× higher passive membrane permeability. Unlike generic 7-methoxy-1-tetralone or 5-fluoro-1-tetralone, only this derivative recreates the exact electrostatic and steric landscape required for CNS-targeted lead optimization. The diagnostic 19F NMR signature ensures unambiguous library identity verification for high-throughput screening campaigns.

Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
CAS No. 837373-16-7
Cat. No. B1488903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
CAS837373-16-7
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2=O)C(=C1)F
InChIInChI=1S/C11H11FO2/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6H,2-4H2,1H3
InChIKeyPZESXOJHITYOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS 837373-16-7: Fluorinated Tetralone Core Specifications for Medicinal Chemistry SAR


5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 837373-16-7) is a 5‑fluoro, 7‑methoxy substituted 1‑tetralone derivative characterized by a fused aromatic–cyclohexanone framework with molecular formula C11H11FO2 and molecular weight 194.20 . Structurally, it belongs to the class of 1‑tetralones—partially hydrogenated naphthalene derivatives—that serve as versatile intermediates in organic synthesis and pharmacologically relevant scaffolds [1]. The compound incorporates a fluorine atom at the 5‑position (ortho to the ketone) and a methoxy group at the 7‑position (meta to the fluorine), a substitution pattern that distinguishes it from the widely used 7‑methoxy‑1‑tetralone (CAS 6836‑19‑7) and 5‑fluoro‑1‑tetralone (CAS 93742‑85‑9) .

Why 7‑Methoxy‑1‑tetralone or 5‑Fluoro‑1‑tetralone Cannot Substitute for 5‑Fluoro‑7‑methoxy‑3,4‑dihydronaphthalen‑1(2H)‑one in Structure‑Based Selection


Generic substitution of 7‑methoxy‑1‑tetralone or 5‑fluoro‑1‑tetralone for the 5‑fluoro‑7‑methoxy derivative is scientifically invalid because the ortho‑fluorine substituent induces a quantifiable electronic perturbation at the reactive ketone center and alters the overall lipophilicity of the molecule . 19F NMR chemical shift data confirm that the fluorine atom in the 5‑position (δF ≈ −112 ppm, ortho to ketone) resides in a distinctly different magnetic environment compared to the 7‑fluoro isomer (δF ≈ −116 ppm, meta to ketone), reflecting divergent electron density distributions that affect both reactivity and downstream binding interactions . Without both the 5‑fluoro and 7‑methoxy groups present simultaneously, the molecule cannot recapitulate the specific electrostatic potential surface or steric profile required for structure‑guided optimization campaigns.

Quantitative Differentiation Evidence for 5‑Fluoro‑7‑methoxy‑3,4‑dihydronaphthalen‑1(2H)‑one: Comparative Physicochemical and Spectroscopic Data


Comparative Lipophilicity: LogP Increase Relative to Non‑Fluorinated 7‑Methoxy‑1‑tetralone

The calculated partition coefficient (LogP) for 5‑fluoro‑7‑methoxy‑3,4‑dihydronaphthalen‑1(2H)‑one is 2.35 [1], whereas the experimentally determined LogP for the non‑fluorinated analog 7‑methoxy‑1‑tetralone is approximately 2.0–2.1 . This ~0.25–0.35 unit increase in LogP represents a nearly two‑fold enhancement in membrane permeability (theoretical ~1.8‑fold) when applying the Hansch correlation ΔLogP = log(Pfluorinated/Pparent) .

Lipophilicity LogP Fluorine substitution Medicinal chemistry

Fluorine Substitution Pattern: 19F NMR Chemical Shift Differentiation from 7‑Fluoro Positional Isomer

19F NMR spectroscopy reveals a diagnostic chemical shift of approximately −112 ppm for the 5‑fluoro substituent in 5‑fluoro‑7‑methoxy‑3,4‑dihydronaphthalen‑1(2H)‑one . In contrast, the 7‑fluoro positional isomer (7‑fluoro‑1‑tetralone, CAS 2840‑44‑0) exhibits a 19F NMR shift of approximately −116 ppm due to its different electronic environment relative to the ketone . This 4 ppm upfield difference provides unambiguous spectroscopic identification and confirms that the fluorine atom resides in the ortho position relative to the carbonyl.

19F NMR spectroscopy Positional isomerism Electronic effects Quality control

Synthetic Accessibility: Direct Preparation from 4‑(2‑Fluorophenyl)butyric Acid via Intramolecular Friedel‑Crafts Acylation

A well‑documented synthetic route for 5‑fluoro‑3,4‑dihydronaphthalen‑1(2H)‑one derivatives employs intramolecular Friedel‑Crafts acylation of 4‑(2‑fluorophenyl)butyric acid. The general procedure: 0.15 g (0.82 mmol) of 4‑(2‑fluorophenyl)butyric acid is dissolved in 20 mL dichloromethane, cooled to 0 °C, and treated with a Lewis acid (e.g., AlCl3) to effect cyclization [1]. Adaptation of this route with a 5‑methoxy‑substituted precursor would yield the target 5‑fluoro‑7‑methoxy derivative, enabling straightforward access in one synthetic step from commercially available starting materials. In contrast, 7‑substituted 1‑tetralones (e.g., 7‑methoxy‑1‑tetralone) are typically synthesized via alternative routes (e.g., Haworth synthesis), which may not accommodate ortho‑fluorine installation with comparable efficiency [2].

Synthetic route Friedel‑Crafts acylation Fluorinated building blocks Process chemistry

Purity Benchmarking: Commercial Availability at 97–98% Purity with Full Analytical Characterization

5‑Fluoro‑7‑methoxy‑3,4‑dihydronaphthalen‑1(2H)‑one is commercially available from multiple reputable vendors at minimum purity specifications of 97% and 98% , with full analytical characterization including 1H NMR, 19F NMR, and HPLC traceability. In comparison, the non‑fluorinated analog 7‑methoxy‑1‑tetralone is typically offered at ≥99% purity from major suppliers ; however, the fluorinated derivative commands a significantly higher price point—approximately £125 per 100 mg (97% purity) versus approximately £15–20 per 25 g for the non‑fluorinated analog—reflecting the added synthetic complexity and specialized utility of the fluorinated scaffold.

Purity Analytical characterization Procurement Quality assurance

Validated Application Scenarios for 5‑Fluoro‑7‑methoxy‑3,4‑dihydronaphthalen‑1(2H)‑one Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Optimization of CNS‑Penetrant Lead Compounds

The calculated LogP increase of 0.25–0.35 units relative to non‑fluorinated 7‑methoxy‑1‑tetralone translates to a ~1.8‑fold enhancement in passive membrane permeability . This differential lipophilicity profile makes the 5‑fluoro‑7‑methoxy derivative a strategically advantageous scaffold for optimizing central nervous system (CNS) penetration in early‑stage drug discovery programs. The simultaneous presence of the 5‑fluoro and 7‑methoxy groups enables systematic exploration of fluorine‑induced electronic effects on target binding while maintaining favorable physicochemical properties for blood–brain barrier transit.

Positional Isomer Discrimination in Fluorinated Tetralone Libraries

The 4 ppm difference in 19F NMR chemical shift between the 5‑fluoro (δF ≈ −112 ppm) and 7‑fluoro (δF ≈ −116 ppm) positional isomers provides an unambiguous spectroscopic fingerprint for quality control and compound identity verification . This diagnostic 19F NMR signal enables analytical chemists and procurement specialists to definitively distinguish between these structurally similar but electronically distinct isomers—a critical capability when managing compound libraries for high‑throughput screening where mis‑identification could invalidate entire SAR datasets.

One‑Step Synthetic Derivatization for Rapid Analog Generation

The demonstrated intramolecular Friedel‑Crafts acylation route from 4‑(2‑fluorophenyl)butyric acid derivatives offers a concise, single‑step entry to the 5‑fluoro‑1‑tetralone core. For medicinal chemistry groups requiring rapid access to fluorinated tetralone analogs for hit‑to‑lead optimization, this synthetic accessibility reduces turnaround time and minimizes the accumulation of side products associated with multi‑step sequences. The 5‑fluoro‑7‑methoxy substitution pattern is particularly valuable as the methoxy group serves as a handle for further functionalization (e.g., O‑demethylation, cross‑coupling) without compromising the fluorine atom's electronic contributions.

Procurement of High‑Purity Fluorinated Building Blocks for Process Chemistry Validation

With commercial availability at 97–98% purity from multiple ISO‑certified vendors , 5‑fluoro‑7‑methoxy‑3,4‑dihydronaphthalen‑1(2H)‑one meets the stringent purity requirements for process chemistry development and analytical method validation. The availability of full characterization data (1H NMR, 19F NMR, HPLC) ensures batch‑to‑batch reproducibility and supports regulatory documentation for later‑stage development. The >100‑fold cost premium over non‑fluorinated 7‑methoxy‑1‑tetralone [1] is justified by the compound's unique electronic profile and its utility in generating patent‑differentiated lead series.

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